molecular formula C9H13NO B13146609 1-(Piperidin-2-yl)but-3-yn-1-one

1-(Piperidin-2-yl)but-3-yn-1-one

Cat. No.: B13146609
M. Wt: 151.21 g/mol
InChI Key: RLAOOEGSZFXYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-2-yl)but-3-yn-1-one (CAS 1602128-68-6) is a chemical compound of interest in synthetic and medicinal chemistry research. It belongs to a class of piperidine-based building blocks that are frequently employed in the design and synthesis of novel bioactive molecules. The piperidine ring is a privileged scaffold in pharmaceuticals, commonly found in drugs targeting the central nervous system, and the presence of a reactive alkyne group provides a versatile handle for further chemical modification through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Piperidine-containing compounds are extensively explored in drug discovery. For instance, research has demonstrated the application of similar piperidine-acetylene structures in developing ligands for nociceptin opioid (NOP) and mu opioid (MOP) receptors, which are targets for pain management and central nervous system disorders . Furthermore, piperidine-based molecular frameworks have shown promise in the development of compounds with anti-inflammatory and neuroprotective properties . The specific structure of 1-(Piperidin-2-yl)but-3-yn-1-one, with its ketone and alkyne functional groups, makes it a suitable intermediate for constructing more complex molecules for various research applications, including the development of new therapeutic candidates. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-piperidin-2-ylbut-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,8,10H,3-7H2

InChI Key

RLAOOEGSZFXYQT-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one can be achieved through several methods. One common approach involves the alkylation of piperidine with propargyl bromide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .

Industrial Production Methods

Industrial production methods for 1-(Piperidin-2-yl)but-3-yn-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-2-yl)but-3-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Pelletierine [(S)-1-(Piperidin-2-yl)propan-2-one]

Pelletierine, a natural alkaloid, shares the piperidin-2-yl-ketone backbone but differs in chain length (propan-2-one vs. but-3-yn-1-one). The shorter chain and absence of an alkyne group in pelletierine correlate with its anti-helminthic bioactivity .

1-(Piperidin-2-yl)-1H-1,2,4-triazoles and Pyrazoles

These heterocyclic derivatives, synthesized in 16–65% yields via multigram methods , replace the ketone-alkyne chain with nitrogen-rich azole rings. The triazole/pyrazole groups improve hydrogen-bonding capacity, making them suitable for virtual screening libraries. However, the alkyne-ketone motif in the target compound offers distinct electronic properties for catalysis or bioorthogonal labeling.

3-Hydroxy-1-methyl-2-piperidinone

Such modifications highlight how functional group placement alters physicochemical behavior.

4-(But-3-en-1-yl)-1-methylpiperidine

Featuring a butenyl substituent at the piperidine 4-position, this compound lacks the ketone and alkyne functionalities. The alkene group may participate in electrophilic additions, whereas the alkyne in the target compound enables nucleophilic or cycloaddition reactions .

Data-Driven Comparative Overview

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
1-(Piperidin-2-yl)but-3-yn-1-one C₉H₁₃NO 151.21 Alkyne, Ketone Potential click chemistry ligand
Pelletierine C₈H₁₅NO 141.21 Ketone Anti-helminthic activity
1-(Piperidin-2-yl)-1H-1,2,4-triazole C₇H₁₂N₄ 152.20 Triazole Virtual screening libraries
3-Hydroxy-1-methyl-2-piperidinone C₆H₁₁NO₂ 129.16 Hydroxyl, Ketone Enhanced solubility
4-(But-3-en-1-yl)-1-methylpiperidine C₁₀H₁₉N 153.26 Alkene Alkene-based reactivity

Research Findings and Implications

  • Structural Influence on Bioactivity: The anti-helminthic activity of pelletierine underscores the importance of ketone placement, whereas the target compound’s alkyne may redirect biological interactions toward non-therapeutic applications.
  • Synthetic Flexibility : Multigram synthesis methods for piperidin-2-yl-azoles suggest scalable routes for the target compound, though alkyne incorporation may require optimized conditions.
  • Functional Group Reactivity : The alkyne-ketone combination offers dual reactivity sites, enabling applications in catalysis or polymer chemistry, contrasting with the azoles’ role in molecular recognition .

Gaps in Knowledge: Direct data on the target compound’s synthesis yield, crystallography (e.g., SHELX-refined structures ), and biological activity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(Piperidin-2-yl)but-3-yn-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

1-(Piperidin-2-yl)but-3-yn-1-one features a piperidine ring substituted with a butynone moiety. The synthesis typically involves the reaction of piperidine derivatives with acetylenic compounds, which can be achieved through various methods including Sonogashira coupling or other cross-coupling techniques.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 1-(Piperidin-2-yl)but-3-yn-1-one, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several studies have demonstrated that piperidine derivatives show activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida species. In vitro tests showed promising results with MIC values comparable to existing antifungal agents .

Anticancer Potential

1-(Piperidin-2-yl)but-3-yn-1-one has been investigated for its cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .
  • Case Studies : In a specific study involving MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .

Table 1: Biological Activities of 1-(Piperidin-2-yl)but-3-yn-1-one

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntibacterialEscherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida auris0.24 - 0.97 μg/mL
AnticancerMDA-MB-231 (breast cancer)Low micromolar range

The biological activities of 1-(Piperidin-2-yl)but-3-yn-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Apoptosis Induction : Activation of apoptotic pathways via caspase activation contributes to its anticancer properties.
  • Membrane Disruption : For antifungal activity, disruption of fungal cell membranes appears to be a significant mechanism .

Q & A

Q. What are the established synthetic routes for 1-(Piperidin-2-yl)but-3-yn-1-one, and how do reaction conditions influence yield?

The synthesis of piperidine derivatives often involves acylation or alkylation of piperidine precursors. For example, 1-acylpiperidines can be prepared via nucleophilic substitution or condensation reactions. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., acidic/basic conditions) critically affect regioselectivity and yield. For instance, spiro-piperidine derivatives synthesized via acylation of 1-benzyl-4-piperidone achieved yields >85% under anhydrous conditions with acyl chlorides . Optimization should include monitoring by TLC and GC-MS to track intermediates.

Q. What spectroscopic techniques are most effective for characterizing 1-(Piperidin-2-yl)but-3-yn-1-one?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve stereochemistry and confirm substitution patterns. For example, the 13C^{13}\text{C} spectrum of (S)-1-(piperidin-2-yl)propan-2-ol showed distinct carbonyl (δ ~210 ppm) and alkyne (δ ~70-90 ppm) signals .
  • IR : Alkyne C≡C stretches (~2100 cm1^{-1}) and ketone C=O stretches (~1700 cm1^{-1}) are diagnostic .
  • X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for structural validation, especially for resolving ambiguities in stereochemistry .

Q. What safety protocols are essential when handling 1-(Piperidin-2-yl)but-3-yn-1-one in the lab?

Piperidine derivatives often require precautions due to flammability (alkyne groups) and toxicity. Key measures include:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
  • Storage in inert atmospheres (argon/nitrogen) to prevent degradation .
  • Emergency protocols for spills: neutralize with sand/vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments for 1-(Piperidin-2-yl)but-3-yn-1-one derivatives?

Q. What strategies optimize enantioselective synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one analogs?

Chiral auxiliaries or catalysts (e.g., Maruoka catalysts) enable asymmetric synthesis. For (+)-sedridine analogs, enantioselective reduction of ketones using chiral boron reagents achieved >90% ee . Reaction monitoring via chiral HPLC or polarimetry is critical. Racemization risks can be mitigated by low-temperature protocols (< -20°C).

Q. How do structural modifications (e.g., substituent effects) influence the reactivity of 1-(Piperidin-2-yl)but-3-yn-1-one in multicomponent reactions?

Electron-withdrawing groups (e.g., nitro, acyl) on the piperidine ring increase electrophilicity, enhancing reactivity in cycloadditions or nucleophilic substitutions. For example, 3-phenyl-2-(piperidin-1-yl) derivatives showed accelerated thiopyrano-pyrimidinone formation under microwave irradiation . Hammett plots or DFT-derived electrophilicity indices (ω\omega) can predict substituent effects.

Q. What are the challenges in scaling up synthetic protocols for 1-(Piperidin-2-yl)but-3-yn-1-one while maintaining purity?

Scale-up introduces issues like exothermicity control and byproduct accumulation. Continuous-flow reactors improve heat dissipation and reduce side reactions (e.g., alkyne oligomerization). Purification via column chromatography may be replaced by recrystallization or preparative HPLC for higher throughput. Purity validation requires GC-MS or LC-MS with internal standards .

Methodological Guidance

Q. How to design experiments for studying the stability of 1-(Piperidin-2-yl)but-3-yn-1-one under varying pH and temperature?

  • pH stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis or HPLC at intervals (e.g., 0, 24, 48 hrs).
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. How to address low molecular ion intensity in mass spectrometry for 1-(Piperidin-2-yl)but-3-yn-1-one derivatives?

Low ion intensity (<8% abundance) is common due to fragmentation. Strategies include:

  • Soft ionization techniques (ESI or APCI) to preserve molecular ions.
  • Derivatization (e.g., trimethylsilylation) to enhance volatility.
  • High-resolution MS (HRMS) for accurate mass confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.